Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester
Description
Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester (IUPAC name: 1-methylethyl 4-(1-methylethoxy)benzoate) is a benzoate ester featuring a para-substituted isopropoxy group (-OCH(CH₃)₂) and an isopropyl ester moiety. This compound is structurally characterized by a benzene ring with two functional groups:
- 4-(1-Methylethoxy) group: An ether substituent at the para position.
- 1-Methylethyl ester: The carboxylic acid group of benzoic acid is esterified with isopropyl alcohol.
Properties
IUPAC Name |
propan-2-yl 4-propan-2-yloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)15-12-7-5-11(6-8-12)13(14)16-10(3)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEELSGVTTOPACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565342 | |
| Record name | Propan-2-yl 4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153752-00-2 | |
| Record name | Propan-2-yl 4-[(propan-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60565342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester typically involves the esterification of 4-(1-methylethoxy)benzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then cooled, and the ester product is extracted using an organic solvent such as diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically carried out in a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 4-(1-methylethoxy)benzoic acid and isopropanol.
Reduction: 4-(1-methylethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Used in the production of fragrances, flavors, and other aromatic compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then interact with biological targets. The aromatic ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analysis
Target Compound vs. Benzoic Acid, 4-(1-Methylethoxy)-, 2-(2-Methyl-1-Pyrrolidinyl)Ethyl Ester
- Similarities : Both share the 4-isopropoxy substituent.
- This modification could enhance interactions with biological targets, as seen in antispasmodic agents (e.g., discusses nitrogen-containing analogs with pharmacological activity).
Target Compound vs. Isopropyl Benzoate
- Similarities : Both use an isopropyl ester .
- Differences : The absence of substituents in isopropyl benzoate results in lower molecular weight (164.20 vs. 222.28 g/mol) and reduced steric hindrance, making it more volatile and less lipophilic.
Target Compound vs. Benzoic Acid, 4-(1-Methylethyl)-, Methyl Ester
- Similarities : Both have a para-substituted alkyl group .
Physicochemical Properties
- Lipophilicity : The target compound’s isopropoxy and isopropyl ester groups enhance lipophilicity compared to simpler esters like isopropyl benzoate. This property is critical for applications in drug delivery or agrochemical formulations.
- Solubility: Polar substituents (e.g., pyrrolidinyl in ’s compound) improve water solubility, whereas non-polar groups (e.g., tert-butyl in ) favor organic solvents.
Pharmacological and Industrial Relevance
- Biological Activity : highlights that benzoate esters with aromatic rings and nitrogen-containing groups exhibit antispasmodic and antimicrobial properties. While the target compound lacks nitrogen, its isopropoxy group may confer similar bioactivity through hydrophobic interactions.
- Industrial Use : Esters like isopropyl benzoate are used as flavoring agents (FEMA 2932) , whereas bulkier analogs (e.g., ’s compound) may serve as intermediates in polymer synthesis.
Biological Activity
Benzoic acid, 4-(1-methylethoxy)-, 1-methylethyl ester, also known by its chemical name and CAS number (153752-00-2), is an organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
- CAS Number : 153752-00-2
- Density : 1.09 g/cm³
- Boiling Point : Approximately 300°C
Pharmacological Properties
Benzoic acid derivatives have been studied for various biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. The specific ester has shown promise in several areas:
Anti-Inflammatory Activity
Research indicates that benzoic acid esters can inhibit pro-inflammatory cytokines. For example, studies have demonstrated that certain derivatives can significantly reduce the levels of interleukins (IL-6, TNF-α) involved in inflammatory processes .
Antimicrobial Effects
Benzoic acid and its esters exhibit antimicrobial properties against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth .
The biological activity of benzoic acid esters can be attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The ester group enhances lipophilicity, facilitating cellular uptake and subsequent biochemical interactions.
Key Mechanisms Include :
- Inhibition of Enzymatic Activity : Compounds can inhibit enzymes involved in inflammatory responses.
- Modulation of Signaling Pathways : They may alter pathways such as NF-kB or MAPK, leading to reduced inflammation.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that these compounds may act as antioxidants, neutralizing harmful ROS .
Case Studies
- In Vitro Studies on Cancer Cells :
- Antimicrobial Efficacy Testing :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Benzoic Acid | Antimicrobial | Membrane disruption |
| Salicylic Acid | Anti-inflammatory | COX inhibition |
| Acetic Acid | Antimicrobial | pH lowering |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
